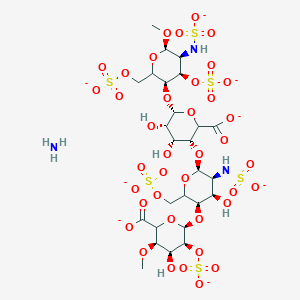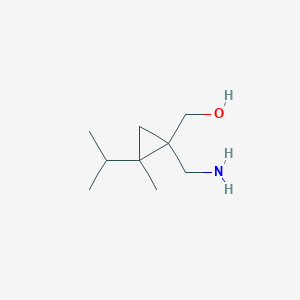
Dechloro Asenapine Ethanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dechloro Asenapine Ethanedioate is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of Asenapine, a medication used to treat schizophrenia and bipolar disorder
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Dechloro Asenapine Ethanedioate involves several synthetic routes. One common method includes the reaction of Asenapine with ethanedioic acid (oxalic acid) under controlled conditions. The reaction typically occurs in a solvent such as methanol or ethanol, with the temperature maintained between 20-30°C. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: Dechloro Asenapine Ethanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Dechloro Asenapine Ethanedioate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Dechloro Asenapine Ethanedioate involves its interaction with various molecular targets and pathways. It acts as an antagonist at serotonin (5HT2A) and dopamine (D2) receptors, which are implicated in the regulation of mood and behavior. This antagonistic activity enhances the efflux of dopamine and acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of psychiatric disorders .
類似化合物との比較
Asenapine: The parent compound, used to treat schizophrenia and bipolar disorder.
Chlorpromazine: Another antipsychotic with similar therapeutic applications.
Olanzapine: Atypical antipsychotic with a similar mechanism of action.
Uniqueness: Dechloro Asenapine Ethanedioate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike its parent compound Asenapine, it lacks a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic profiles.
特性
CAS番号 |
1366179-39-6 |
|---|---|
分子式 |
C₁₇H₁₇NO ·C₂H₂O₄ |
分子量 |
341.36 |
同義語 |
(3aR,12bR)-rel-2,3,3a,12b-Tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Ethanedioate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)
![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)
![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)

